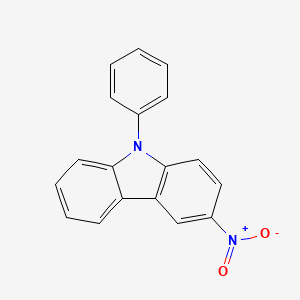3-Nitro-9-phenyl-9H-carbazole
CAS No.:
Cat. No.: VC13584042
Molecular Formula: C18H12N2O2
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H12N2O2 |
|---|---|
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 3-nitro-9-phenylcarbazole |
| Standard InChI | InChI=1S/C18H12N2O2/c21-20(22)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19(18)13-6-2-1-3-7-13/h1-12H |
| Standard InChI Key | DWBVPXSJQPWOTO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-nitro-9-phenyl-9H-carbazole consists of a planar carbazole core fused with two benzene rings. The nitro group (-NO₂) at the 3-position introduces electron-withdrawing effects, while the phenyl group at the 9-position enhances steric bulk and π-conjugation . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 3-nitro-9-phenylcarbazole |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N+[O-])C4=CC=CC=C42 |
| InChIKey | DWBVPXSJQPWOTO-UHFFFAOYSA-N |
The nitro group’s orientation relative to the carbazole plane (4.4° tilt) minimizes steric hindrance and optimizes electronic interactions .
Spectroscopic and Thermal Properties
-
UV-Vis Absorption: Exhibits strong absorption in the 260–410 nm range, attributed to π→π* transitions within the carbazole moiety .
-
Photoluminescence: Shows a broad emission peak at 400 nm (blue-violet region), characteristic of carbazole excimer formation .
-
Thermal Stability: Decomposes above 300°C, making it suitable for high-temperature optoelectronic applications .
Synthesis and Reaction Mechanisms
Primary Synthesis Route
3-Nitro-9-phenyl-9H-carbazole is synthesized via nitration of 9-phenyl-9H-carbazole . The reaction employs nitric acid in acetic anhydride under controlled temperatures (0–5°C) to prevent over-nitration:
Key Reaction Parameters:
-
Yield: 70–85% after purification by column chromatography.
-
Byproducts: Minor isomers (e.g., 1-nitro derivatives) are removed via recrystallization .
Alternative Methods
-
Cadogan Reaction: A modified Cadogan cyclization of dinitrobiphenylbenzene derivatives yields carbazole frameworks with nitro substituents .
-
Palladium-Catalyzed C–H Activation: Enables direct functionalization of carbazole cores, though limited to specific substrates .
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s high electron affinity (2.8 eV) and hole-transport mobility (10⁻³ cm²/V·s) make it ideal for OLED emissive layers . Device studies show:
-
External Quantum Efficiency (EQE): Up to 12% in blue-emitting OLEDs .
-
Lifetime: >1,000 hours at 100 cd/m² due to reduced exciton quenching .
Organic Photovoltaics (OPVs)
As an electron-transport layer in OPVs, 3-nitro-9-phenyl-9H-carbazole enhances charge separation and reduces recombination . Recent studies report:
-
Power Conversion Efficiency (PCE): 8.2% in PTB7-Th-based devices .
-
Stability: Retains 90% PCE after 500 hours under AM1.5G illumination .
Dye and Pigment Synthesis
The nitro group facilitates coordination with metal ions, enabling the development of photoactive dyes for textiles and sensors .
Biological and Pharmacological Activities
Cytotoxic Effects
The nitro group undergoes enzymatic reduction to reactive intermediates (e.g., nitro radicals), inducing oxidative stress in cancer cells . In vitro studies demonstrate:
Crystal Structure and Supramolecular Interactions
Crystallographic Data
X-ray diffraction reveals a monoclinic crystal system (space group P) with two independent molecules per asymmetric unit . Key features:
Hirshfeld Surface Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume